Panthenyl ethyl ether

Catalog No.
S569013
CAS No.
667-83-4
M.F
C11H23NO4
M. Wt
233.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panthenyl ethyl ether

CAS Number

667-83-4

Product Name

Panthenyl ethyl ether

IUPAC Name

(2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

Molecular Formula

C11H23NO4

Molecular Weight

233.3 g/mol

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1

InChI Key

MRAMPOPITCOOIN-VIFPVBQESA-N

SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O

Synonyms

panthenyl ethyl ether

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O

Isomeric SMILES

CCOCCCNC(=O)[C@@H](C(C)(C)CO)O

The exact mass of the compound Panthenyl ethyl ether is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Panthenyl ethyl ether stereochemistry (2R) configuration

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Stereochemistry

Panthenyl ethyl ether is a synthetic derivative of panthenol (provitamin B5). Its activity is dependent on its stereochemistry, with the (2R) configuration being the relevant enantiomer [1] [2] [3].

The table below summarizes its core chemical identifiers and properties:

Property Description
IUPAC Name (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide [2] [3]
CAS Registry Number 667-83-4 [1] [2] [3]
Molecular Formula C₁₁H₂₃NO₄ [1] [2] [3]
Molecular Weight 233.30 g/mol [1] [2] [3]
InChI Key MRAMPOPITCOOIN-VIFPVBQESA-N [2] [3]
Physical Form Colorless to pale yellow, viscous clear liquid [1] [2]
Density 1.073 g/mL at 20°C [1]
Solubility Soluble in water, alcohols, propylene glycol, glycerin; miscible with cosmetic oils; insoluble in paraffin and mineral oils [2]
Stability Stable at pH 4-7.5; hydrolyzes under strong acidic or alkaline conditions [2]

Synthesis and Production Pathways

The synthesis of this compound can be approached through traditional chemical and modern biocatalytic methods. The following diagram illustrates the core synthesis pathways and key optimization parameters.

Synthesis pathways for this compound show chemical and enzymatic routes with key parameters [2].

Key Synthesis Methods and Optimization

The primary methods for producing this compound face distinct challenges and optimization strategies, particularly at an industrial scale [2].

Method Mechanism & Selectivity Key Optimization Parameters Industrial Challenges
Williamson Ether Synthesis [2] SN2 mechanism; inversion of configuration at electrophilic carbon [2]. Temperature (50-100°C); polar aprotic solvents (e.g., DMF); microwave enhancement reduces time [2]. Heat management in exothermic reactions; catalyst recovery; purification from byproducts [2].
Biocatalytic Synthesis [2] Lipase-catalyzed (e.g., Novozym 435); high enantioselectivity for (R)-configuration [2]. Temperature (~65°C); pH (7.0-7.5); low water activity; solvent-free systems using ionic liquids [2]. High initial enzyme cost; catalyst reusability (up to 7 cycles); maintaining enzyme stability [2].

Market Context and Commercial Landscape

While not directly related to stereochemistry, the commercial context may be of interest for R&D and drug development planning.

  • Market Size & Growth: The global this compound market was estimated at around USD 150-300 million in 2024 and is projected to grow at a CAGR of 6-7.2%, potentially reaching USD 250-500 million by 2033 [4] [5] [6].
  • Key Applications: The dominant application is in cosmetics and personal care, especially hair care products, where it functions as an antistatic and conditioning agent [4] [5] [7].
  • Leading Players: The market includes major chemical companies such as BASF SE, Evonik Industries AG, Croda International Plc, and Ashland Global Holdings Inc. [5].

Guidance for Further Research

The search results provided a solid foundation but lacked the depth of experimental detail you requested. To proceed:

  • Refine Scientific Queries: Use the specific IUPAC name and CAS number for more precise results. Searching for "(2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide synthesis optimization" may yield more technical papers.
  • Consult Specialized Databases: Detailed NMR, HPLC, or chiral analysis data are likely found in proprietary scientific databases like SciFinder, Reaxys, or through patent filings (e.g., USPTO, Espacenet).
  • Explore Related Compounds: Literature on the parent compound, panthenol (Pantothenol), and its related esters is more abundant and can provide valuable insights into analytical methods and biological pathways that are likely applicable to the ethyl ether derivative.

References

Panthenyl ethyl ether historical development

Author: Smolecule Technical Support Team. Date: February 2026

Market Overview and Growth Drivers

Panthenyl Ethyl Ether is experiencing steady market growth, primarily driven by the cosmetics and personal care industry. The table below summarizes the quantitative data from recent market reports:

Report Aspect Findings
Market Size (2024) USD 150 Million - USD 300 Million [1] [2] [3]
Projected Market Size (2033) USD 250 Million - USD 500 Million [1] [2] [3]
Forecast Period CAGR 6% - 7.2% [1] [2] [3]

Key factors influencing this growth include:

  • Primary Driver: Rising demand in the cosmetics and personal care industry for advanced moisturizing and conditioning products [1].
  • Consumer Trends: Growing consumer awareness of skincare, a shift towards natural and mild ingredients, and increasing male grooming trends [1].
  • Regional Markets: The Asia-Pacific region is identified as the most dynamic and fastest-growing market, while North America remains a mature and leading region [1] [2].
  • Key Industry Players: Major companies involved include BASF SE, Evonik Industries AG, Croda International Plc, and Ashland Global Holdings Inc. [2].

Documented Functions and Early Patent

The recognized functions of this compound in cosmetics are well-documented, and a key patent marks an important milestone in its application history.

Officially Recognized Cosmetic Functions (based on INCI): [4]

  • Antistatic: Reduces static electricity in hair, minimizing frizz and flyaways.
  • Hair Conditioning: Improves hair texture, making it softer and shinier by coating the hair shaft and helping to seal in moisture.

Key Historical Development - Hair Growth Patent A significant early application of this compound was documented in a 2010 US Patent Application (US 20100249043) assigned to La Canada Ventures [5].

  • Invention: A composition for promoting hair growth.
  • Formulation: The patent claims a mixture containing 0.15% w/w to 4.5% w/w of this compound, combined with inositol, milk protein, and sulfur-rich amino acids [5].
  • Reported Effect: The composition was described as capable of making hair longer and thicker in a relatively short time without serious side effects [5].

This historical development can be visualized in the context of its primary application area:

Patent 2010 Patent Filed Function1 Hair Conditioning Patent->Function1 Key Claim Function2 Antistatic Agent Patent->Function2 Key Claim Ingredient This compound Ingredient->Patent Application Hair Care Products Function1->Application Function2->Application

References

Panthenyl ethyl ether metabolic fate in skin

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Fate and Function

Panthenyl ethyl ether is metabolized in the skin through a sequential process to become an active component of central metabolism, as shown in the diagram below:

G PEE This compound (Applied topically) Panthenol Panthenol (D-Panthenol) PEE->Panthenol 1. Hydrolysis PantothenicAcid Pantothenic Acid (Vitamin B5) Panthenol->PantothenicAcid 2. Oxidation CoA Coenzyme A (CoA) PantothenicAcid->CoA 3. Incorporation Metabolism Central Metabolic Processes CoA->Metabolism

This metabolic conversion is the basis for its biological functions in cosmetic formulations [1] [2]:

  • Skin Care: It helps stabilize the skin surface's metabolism, retains the skin's natural moisture balance, and stimulates cell regeneration [2].
  • Fundamental Role: Pantothenic acid, as a constituent of Coenzyme A, is essential for numerous metabolic processes, including energy production and lipid synthesis [1] [2].

Key Physicochemical and Commercial Data

For research and development purposes, key data is summarized in the tables below.

Table 1: Physicochemical Profile of this compound

Property Description / Value
IUPAC Name (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide [1]
Molecular Formula C₁₁H₂₃NO₄ [1]
Molecular Weight 233.3 g/mol [1]
CAS Number 667-83-4 [1] [2] [3]
Solubility Soluble in water, alcohol, propylene glycol, glycerin; miscible with various cosmetic oils; insoluble in paraffin and mineral oils [1] [2].
Stability Stable to oxygen and light; stable in neutral to slightly acidic conditions (pH 4-7.5); susceptible to hydrolytic cleavage in strong acids or alkalis [1] [2].

Table 2: Market and Application Overview

Aspect Details
Primary Functions Antistatic agent and hair conditioning agent in formulations [2] [3].
Recommended Concentration 0.5% to 5% in cosmetic formulations [1] [2].
Market Scope (2024) Estimated at USD 150 - 300 Million [4] [5].
Projected Market (2033) Expected to reach USD 250 - 500 Million [4] [5].

References

Panthenyl ethyl ether hydrolysis to pantothenic acid

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis and Metabolic Pathway

Current technical data confirms that Panthenyl ethyl ether can undergo hydrolysis and is metabolized into pantothenic acid in the body. The information below summarizes the key characteristics and the proposed metabolic pathway.

  • Stability and Hydrolysis Conditions: this compound is noted for its stability in neutral to slightly acidic conditions (pH 4-7.5). However, its stability decreases in both strongly acidic and alkaline aqueous solutions, where it undergoes hydrolytic cleavage [1]. Excessive heat above 70-75°C may also cause racemization, which could affect its biological activity [1].

  • Proposed Metabolic Pathway: The following diagram illustrates the established biological pathway through which this compound is converted into the active form of vitamin B5 in the skin. This process involves hydrolysis as an initial step [1] [2].

G PanthenylEthylEther This compound Step1 Hydrolysis (in skin/skin models) PanthenylEthylEther->Step1 PantothenicAcid Pantothenic Acid (Vitamin B5) Step1->PantothenicAcid CoenzymeA Coenzyme A (Metabolically Active Form) PantothenicAcid->CoenzymeA In vivo metabolism

Proposed metabolic pathway of this compound to Coenzyme A.

Stability and Formulation Factors

The table below consolidates the key factors influencing the hydrolysis and stability of this compound, which are critical for formulation design [1].

Factor Impact on Stability/Hydrolysis
pH Level Stable in neutral/slightly acidic pH (4-7.5). Less stable in strongly acidic and alkaline solutions due to hydrolytic cleavage.
Temperature Stable at routine processing temperatures. Exposure to heat exceeding 70-75°C may cause racemization.
Solubility Easily soluble in water, alcohol, propylene glycol, and glycerin. Good miscibility with various cosmetic oils.

Research Gaps and Alternative Sources

The search results did not yield detailed experimental data on hydrolysis kinetics, specific reaction conditions, or analytical methods for quantifying the reaction. To build a comprehensive technical guide, you may need to consult more specialized sources.

  • Investigate Primary Literature: Search for deeper technical information on platforms like Google Scholar, SciFinder, or PubMed using more specific terms such as "this compound hydrolysis kinetics," "stability study," or "analytical method for Panthenol derivatives."
  • Consult Supplier Data: Ingredient manufacturers and suppliers often possess detailed technical data sheets, safety data sheets (SDS), and application notes that can contain valuable stability and compatibility information not found in public articles.
  • Explore Related Compounds: Given that this compound is a derivative, studies on the hydrolysis of Panthenol (Dexpanthenol) and Pantethine may provide useful analogies and methodological insights for your research [3] [2].

References

Available Information on Panthenyl Ethyl Ether

Author: Smolecule Technical Support Team. Date: February 2026

While synthetic details are unavailable, here is what is known about this compound:

  • Chemical Nature: Panthenyl Ethyl Ether, known chemically as (+)-N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide, is a synthetic derivative of Panthenol (Pro-Vitamin B5) [1].
  • Primary Functions in Cosmetics: Its key functions in cosmetic formulations are as an antistatic agent and a hair conditioning agent [1].
  • Safety Profile: It is generally considered safe for topical use, with a comedogenicity rating of 0 (non-pore-clogging). Potential side effects are typically mild and include redness, itching, or rash [1].
  • Market Context: The market for this compound is growing, driven by demand in cosmetics and personal care, with projections estimating it will reach USD 500 Million by 2033 [2].

Insights from Solvent-Free Synthesis of Other Compounds

The principles of solvent-free synthesis can be applied from research on other molecules. The table below summarizes optimized parameters for the solvent-free synthesis of two flavor esters, which share the ester functional group with this compound.

Table: Optimized Conditions for Solvent-Free Synthesis of Flavor Esters [3]

Reaction Parameter Nonyl Caprylate Ethyl Valerate
Catalyst Immobilized Lipase Immobilized Lipase
Catalyst Loading 25% (w/w of total substrate) 15% (w/w of total substrate)
Reaction Temperature 40 °C 40 °C
Reaction Time 5 hours 45 minutes
Agitation Speed 200 rpm 200 rpm
Reported Conversion > 90% > 80%

Furthermore, a 2022 study on the solvent-free synthesis of curcuminoids highlights the broader relevance of this approach. The research developed a green, optimized protocol that proceeds smoothly under solvent-free conditions, yielding moderate to excellent product yields with minimal workup. This study emphasizes the importance of understanding the reaction mechanism, which was investigated using synthetic, spectroscopic, and computational methods [4].

Suggested Research Direction

Given the lack of direct synthetic data, I suggest the following path to proceed with your research:

  • Explore Analogous Reactions: The synthesis of this compound likely involves the ethoxylation of Panthenol [1]. You can use this as a starting point to investigate solvent-free ethoxylation or etherification reactions in chemical literature databases.
  • Apply General Principles: The parameters from the flavor ester synthesis [3]—such as the use of immobilized enzymes, moderate temperatures, and catalyst loading—provide an excellent template for designing your own experiments for a lipase-catalyzed solvent-free synthesis.
  • Consult Specialized Databases: For a precise synthetic procedure, searching dedicated scientific databases like SciFinder, Reaxys, or Google Scholar using the terms "solvent-free synthesis" and "this compound" or its chemical name "(+)-N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide" is highly recommended.

workflow-solvent-free-synthesis

The following workflow diagram generalizes the key stages involved in developing a solvent-free synthetic process, based on the methodologies found in the search results.

G Start Define Target Compound A Identify Key Reaction (e.g., Esterification, Etherification) Start->A B Select Catalyst (e.g., Immobilized Lipase) A->B C Screen Reaction Parameters (Temp, Time, Catalyst Loading) B->C D Optimize Conditions via DoE for Maximum Yield C->D E Scale-up and Product Isolation D->E End Final Product & Analysis E->End

References

Panthenyl ethyl ether sensitive skin products

Author: Smolecule Technical Support Team. Date: February 2026

Panthenyl Ethyl Ether: Application Notes

Chemical Profile and Mechanism of Action this compound, or Ethyl Panthenol, is a synthetic derivative of panthenol (provitamin B5). Its key differentiating feature is an ethyl group, which enhances penetration into the hair shaft and skin layers compared to panthenol [1] [2]. Once absorbed, it is metabolized into pantothenic acid, an essential component of Coenzyme A, playing a central role in cellular metabolism and repair [1].

For researchers, its primary functions in formulations are as an antistatic agent and hair conditioning agent [2]. It operates by forming a thin, invisible film on hair, neutralizing electrical charges that cause frizz and flyaways, while also providing long-lasting moisturization by increasing the water content within the hair shaft [2].

Key Formulation Parameters The table below summarizes critical quantitative data and stability parameters for formulating with this compound.

Parameter Specification / Guideline Reference / Rationale
Recommended Use Concentration 0.5% to 5.0% Effective range for cosmetic applications [1]
Optimal pH Range 5.0 - 7.5 Maximum stability in this range [1]
Temperature Sensitivity Avoid excessive heat > 70-75°C May cause racemization [1]
Solubility Soluble in water, alcohol, propylene glycol, glycerin; miscible with corn, sunflower, peanut, and castor oils; insoluble in paraffin oil, dimethicone, cyclomethicone, fats, and mineral oil. Guides vehicle selection for various formulation types [1]
Comedogenic Rating 0-1 (Non-comedogenic to very low) Suitable for acne-prone skin [3] [2]
Skin Sensitization Potential Generally low; potential for mild, rare side effects (redness, itching, rash) Patch testing recommended for final formulations [3] [2]

Compatibility and Synergistic Effects this compound is compatible with a wide range of common cosmetic ingredients. It exhibits a synergistic effect when combined with Panthenol and Phytantriol, potentially enhancing moisturization and conditioning performance [1]. Its low viscosity and lack of stickiness, even at higher concentrations, make it easy to incorporate into various formulations without requiring pre-heating [1].

Experimental Protocols for Formulation

Protocol 1: Formulating a Basic Sensitive Skin Hair Conditioner This protocol outlines the steps to create a conditioner prototype leveraging the conditioning and antistatic properties of this compound.

  • Objective: To develop a mild, non-irritating hair conditioner that improves manageability and reduces static in sensitive scalp populations.
  • Materials:
    • Deionized Water (q.s. to 100%)
    • Cetyl Alcohol (4.0%)
    • Behentrimonium Chloride (2.0%)
    • This compound (3.0%)
    • Panthenol (1.0%)
    • Glycerin (2.0%)
    • Preservative (as required)
  • Procedure:
    • Heating: Heat the deionized water and water-soluble ingredients (glycerin, panthenol) to 70°C in a primary vessel. In a separate vessel, combine and melt the cetyl alcohol and behentrimonium chloride at 70°C.
    • Emulsification: Slowly add the oil phase to the water phase with high-shear mixing. Maintain mixing for 5 minutes after addition is complete.
    • Cooling and Addition: Begin cooling the emulsion. Once the temperature drops below 45°C, add the this compound and preservative with gentle agitation. Note: Adding this compound at lower temperatures preserves its stability [1].
    • pH Adjustment: Adjust the final product's pH to 5.5 using citric acid or sodium hydroxide solution.
    • Final Processing: Continue cooling to room temperature with continuous mixing to ensure a uniform texture.

The following workflow diagram summarizes the key stages of this formulation process.

Protocol 2: Safety and Efficacy Assessment A robust testing protocol is essential to validate product safety and performance, especially for sensitive skin claims.

  • Objective: To assess the primary irritation potential and conditioning efficacy of the final formulation.
  • Primary Irritation Test (Human Repeat Insult Patch Test - HRIPT):
    • Method: A semi-occlusive patch containing 0.2g of the test formulation is applied to the volar forearm or back of at least 50 participants with self-reported sensitive skin.
    • Duration: Patches are applied for 24 hours, then removed. The application site is graded at 24, 48, and 72 hours post-removal for erythema, edema, and other reactions. This process is repeated 9 times over 3 weeks.
    • Analysis: The frequency of positive reactions is calculated. A reaction rate of less than 5% typically supports a "suitable for sensitive skin" claim.
  • Hair Conditioning Efficacy Test:
    • Method: Conduct a controlled, single-blinded study using standardized hair swatches (damaged and virgin hair) or a panel of human volunteers.
    • Measurements:
      • Combability: Use a combability analyzer to measure the force required to comb through treated hair swatches. A reduction in force indicates improved conditioning [2].
      • Moisturization: Use a corneometer to measure capacitance and assess hydration levels on the skin or scalp.
      • Antistatic Effect: Subjectively assessed via questionnaire or objectively measured by evaluating flyaway hair after brushing.
    • Statistical Analysis: Compare results against a placebo formulation (without active ingredient) using appropriate statistical tests (e.g., t-test).

The diagram below illustrates the logical flow of the safety and efficacy assessment protocol.

Conclusion for R&D

This compound is a technically advantageous ingredient for developing cosmetic products for sensitive skin. Its favorable safety profile, non-comedogenic nature, and synergistic effects make it a reliable choice for formulators. Adherence to the specified pH and temperature ranges during production is critical to maintaining its stability and efficacy. The provided protocols offer a foundational framework for incorporating this ingredient into advanced, consumer-acceptable personal care products.


References

Panthenyl Ethyl Ether for Hair Density Improvement: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Panthenyl ethyl ether is a synthetic derivative of panthenol (provitamin B5). In cosmetic and pharmaceutical formulations, it is widely used for its hair conditioning and antistatic properties [1]. Its key technical advantages include enhanced penetration into the hair shaft, long-lasting moisturization, and stability across a pH range of 4 to 7.5 [2].

Recent ex vivo research indicates that this compound, particularly when combined with tocopherol acetate (vitamin E) and pyridoxine (vitamin B6), can significantly promote hair growth. This combination, referred to as PPT, has been shown to promote hair shaft elongation by activating the Placental Growth Factor (PlGF)/VEGFR-1 signaling pathway [3]. The proposed mechanism involves PPT upregulating PlGF in dermal papilla cells, which in turn activates VEGFR-1 signaling. This activation leads to increased proliferation of hair matrix cells, the primary drivers of hair shaft production and elongation [3].

Summary of Quantitative Efficacy Data

The following table summarizes key quantitative findings from the seminal study on the PPT combination:

Table 1: Quantitative Efficacy Data of this compound Combination (PPT) on Hair Follicle Parameters [3]

Parameter Experimental Model Result with PPT Treatment Control Notes
Hair Shaft Elongation Mouse vibrissa hair follicle organ culture Significantly promoted [3] Baseline Effect was diminished by PlGF-neutralizing antibodies and VEGFR-1 inhibitor
Hair Matrix Cell Proliferation Mouse vibrissa hair follicle organ culture 1.9-fold increase (Ki67-positive cells) [3] 1x -
Plgf Upregulation Mouse dermal papillae 1.6-fold increase [3] 1x Measured in dermal papilla cells
PlGF Secretion Cultured human dermal papilla cells Increased [3] Baseline Confirmed clinical relevance of mechanism

Detailed Experimental Protocols

Ex Vivo Hair Follicle Organ Culture for Hair Shaft Elongation

This protocol is adapted from the study that established the efficacy of the PPT combination [3].

  • Objective: To evaluate the effect of test compounds (e.g., PPT combination) on hair shaft elongation ex vivo.

  • Materials:

    • Mouse vibrissa (whisker) follicles in the active growth (anagen) phase.
    • William's E medium supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2.5 µg/mL amphotericin B.
    • Test compounds: this compound, tocopherol acetate, pyridoxine, individually and in combination (PPT).
    • Neutralizing antibodies (e.g., anti-PlGF) or small-molecule inhibitors (e.g., VEGFR-1 inhibitor) for mechanistic studies.
    • Sterile culture plates, microscope, digital calipers or image analysis software.
  • Workflow:

    • Follicle Preparation: Anagen vibrissa follicles are micro-dissected from mice under a stereomicroscope.
    • Culture Setup: Follicles are placed in culture wells with supplemented William's E medium.
    • Treatment: The medium is supplemented with:
      • Vehicle (control)
      • Individual vitamins (e.g., 0.1 µM this compound)
      • PPT combination (e.g., 0.1 µM each)
      • PPT + 10 µg/mL anti-PlGF antibody (for mechanistic insight)
    • Incubation: Cultures are maintained at 37°C with 5% CO₂ for a specified period (e.g., 3-6 days), with media changed every 2 days.
    • Measurement: Hair shaft length is measured daily from photomicrographs using image analysis software. Data is presented as cumulative elongation (µm) over time.
    • Analysis: Proliferation can be assessed via immunohistochemistry for Ki67 after the culture period.
In Vitro Analysis of Cell Proliferation and Gene Expression in Dermal Papilla Cells
  • Objective: To investigate the molecular mechanism of this compound in human dermal papilla (hDP) cells.

  • Materials:

    • Primary human dermal papilla cells and appropriate cell culture medium.
    • Test compounds.
    • RNA/DNA extraction kits, qPCR reagents, ELISA kit for PlGF, Western blot reagents for p-VEGFR-1 and total VEGFR-1.
    • Cell culture plates, CO₂ incubator, thermocycler, spectrophotometer.
  • Workflow:

    • Cell Culture: hDP cells are cultured to 70-80% confluence.
    • Treatment: Cells are treated with test compounds or vehicle for 24-72 hours.
    • Proliferation Assay: Cell proliferation is measured using standardized methods (e.g., MTT, XTT, or BrdU assay) after 72 hours of treatment.
    • Gene Expression Analysis: RNA is extracted after 24-48 hours of treatment. mRNA levels of PlGF and other genes of interest are quantified via qPCR.
    • Protein Analysis: PlGF protein secretion in the supernatant is measured by ELISA. Activation of the VEGFR-1 pathway is confirmed by detecting phosphorylated VEGFR-1 (p-VEGFR-1) using Western blot.

Signaling Pathway Visualization

The diagram below illustrates the mechanistic pathway by which the PPT combination promotes hair growth.

G cluster_DP Dermal Papilla Cell PPT PPT Combination (this compound, Tocopherol Acetate, Pyridoxine) PlGF PlGF Secretion PPT->PlGF Upregulates VEGFR1 VEGFR-1 PlGF->VEGFR1 Binds to P_VEGFR1 VEGFR-1 Phosphorylation VEGFR1->P_VEGFR1 Activates Downstream Downstream Signaling Activation P_VEGFR1->Downstream HM Hair Matrix Cell Downstream->HM Signals to Prolif ↑ Cell Proliferation (Ki67+) HM->Prolif Elong Hair Shaft Elongation Prolif->Elong Inhibitor VEGFR-1 Inhibitor or Anti-PlGF Inhibitor->PlGF Neutralizes Inhibitor->VEGFR1 Blocks

Figure 1: PPT activates the PlGF/VEGFR-1 pathway in dermal papilla cells to promote hair matrix cell proliferation and hair shaft elongation. Key experimental interventions that block this pathway are also shown.

Formulation and Application Guidelines

For R&D formulation work, consider these practical aspects:

  • Recommended Concentration: this compound can be used in cosmetic formulations at concentrations ranging from 0.5% to 5% [2].
  • Synergistic Combinations: For hair growth applications, the most robust evidence supports combining it with tocopherol acetate and pyridoxine [3].
  • Formulation Stability: The ingredient is stable in neutral to slightly acidic conditions (pH 5-7.5). It is reasonably stable to heat but excessive exposure to temperatures above 70-75°C should be avoided to prevent racemization [2]. It is soluble in water, alcohol, and propylene glycol, which facilitates incorporation into various formulations like serums, lotions, and emulsions [2].
  • Safety and Compatibility: this compound is generally considered safe for topical use with a low likelihood of side effects, which may include redness, itching, or rash [1]. It is rated as non-comedogenic (0/5) [1]. Be aware that it has been reported as a cause of allergic contact dermatitis in hair growth promoters, so patch testing is advised [4].

Conclusion and Future Directions

Current evidence indicates that this compound, particularly in a synergistic combination, is a promising candidate for improving hair density by directly stimulating the anagen phase of the hair cycle through the PlGF/VEGFR-1 pathway.

Future research should focus on:

  • Conducting robust randomized controlled clinical trials (RCTs) in human subjects with androgenetic alopecia or telogen effluvium.
  • Exploring optimal delivery systems (e.g., nanoencapsulation) to enhance follicular penetration and bioavailability.
  • Investigating potential synergies with other evidence-based hair growth actives like caffeine [5] to develop more potent multi-targeted formulations.

References

Panthenyl ethyl ether synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Optimization

The synthesis primarily relies on the Williamson Ether Synthesis, with recent advances in biocatalytic routes offering high selectivity [1].

Table 1: Performance Comparison of Synthesis Methods

Method Key Feature Typical Yield Range Key Challenge
Traditional Williamson [1] Nucleophilic substitution (SN2) of panthenol-derived alkoxide with ethyl halide. ~50% - 95% [1] Competing elimination reactions; requires careful control of parameters. [1]
Microwave-Assisted Williamson [1] Accelerated reaction using microwave irradiation. 75% - 90% [1] Specialized equipment required; process scaling can be complex. [1]
Biocatalytic Route [1] Lipase-catalyzed enantioselective synthesis of precursors. Up to 90% conversion with ~100% selectivity for monoesters [1] High enzyme loading required; sensitive to water activity. [1]

Table 2: Optimization Parameters for Williamson Synthesis

Parameter Traditional Optimal Range Microwave-Assisted Protocol [1] Impact on Yield
Temperature 50°C - 100°C [1] 123°C [1] Higher temperatures increase rate but risk decomposition.
Reaction Time 60 - 70 minutes [1] ~3 minutes [1] Microwave irradiation drastically reduces time.
Solvent Polar aprotic (e.g., DMF, Acetonitrile) [1] Reduced volume [1] Aprotic solvents favor SN2 mechanism; microwave reduces solvent need.
Alkyl Halide Primary (e.g., Ethyl Bromide) [1] Primary (e.g., Ethyl Bromide) [1] Primary halides prevent E2 elimination; tosylates/mesylates are alternatives. [1]

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered during synthesis.

Low Yield in Williamson Synthesis

  • Problem: Low yield due to competing elimination reaction.
  • Solution:
    • Use a primary alkyl halide (e.g., ethyl bromide) to minimize E2 elimination [1].
    • Employ polar aprotic solvents like DMF or acetonitrile to enhance reaction rate [1].
    • Avoid tertiary alkyl halides, as they favor alkene formation [1].

Low Yield in Biocatalytic Synthesis

  • Problem: Low conversion or selectivity in enzymatic synthesis.
  • Solution:
    • Control water activity (aw) below 0.3 to favor esterification over hydrolysis [1].
    • Use optimal temperature of 65°C to balance enzyme activity and stability [1].
    • Ensure sufficient enzyme loading (typically 50% w/w relative to substrates) [1].

Product Purity and Isolation Issues

  • Problem: Difficulty in purifying the final product from byproducts.
  • Solution:
    • Explore Deep Eutectic Solvents (DES) as a reaction medium for easier separation and high selectivity [1].
    • For industrial scale, implement advanced heat management (e.g., reactors at 85°C under reduced pressure of 0.01 atm) to prevent thermal degradation [1].

Scale-Up Challenges

  • Problem: Inconsistent results when moving from lab to industrial scale.
  • Solution:
    • Optimize heat management; using heat integration strategies can reduce total heat demand by 16% [1].
    • Plan for catalyst recovery; immobilized enzymes can be reused for multiple cycles (e.g., Novozym 435 for up to 7 cycles) [1].

Experimental Workflows

The following diagrams outline the core optimization workflow and the alternative biocatalytic pathway.

williamson_optimization start Start: Low Yield in Williamson Synthesis step1 1. Verify Alkyl Halide (Use Primary, e.g., Ethyl Bromide) start->step1 Check Reactants step2 2. Check Solvent System (Use Polar Aprotic, e.g., DMF) step1->step2 Elimination minimized step3 3. Optimize Conditions: Temperature & Time step2->step3 SN2 rate enhanced step4 4. Apply Advanced Method: Microwave Irradiation step3->step4 Further optimization result Outcome: High-Yield Ether Product step4->result Rapid, high-yield synthesis

Workflow for Optimizing Williamson Ether Synthesis

biocatalytic_pathway start Start: Panthenol & Fatty Acid Substrates step1 1. Add Immobilized Lipase (e.g., Novozym 435) start->step1 Mix substrates step2 2. Control Parameters: Temp (65°C), Water Activity (aw<0.3) step1->step2 Add catalyst step3 3. Enantioselective Esterification step2->step3 Ionic liquid/DES medium result Outcome: Panthenyl Monoacyl Ester (Precursor with High Selectivity) step3->result High conversion & selectivity

Workflow for Biocatalytic Synthesis of Precursors

References

Panthenyl Ethyl Ether: Physical & Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Understanding its baseline properties is the first step in troubleshooting formulation issues. The table below summarizes key characteristics.

Property Description
Chemical Name (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide [1]
CAS No. 667-83-4 [1] [2] [3]
Molecular Weight 233.3 g/mol [1]
Physical Form Clear, colorless to light yellow viscous liquid [1] [2]
Inherent Viscosity Described as having "low viscosity" and being "non-sticky," even at high concentrations [2]
Stability Stable at pH 4-7.5; hydrolyzes in strong acidic or alkaline conditions [1] [2]
Thermal Limit Stable up to ~70-75°C; higher temperatures may cause racemization [2]
Solubility Miscibility
Water Easily soluble [1] [2]
Alcohols Easily soluble [1] [2]
Propylene Glycol, Glycerin Easily soluble [1] [2]
Corn, Sunflower, Castor Oil Readily miscible [2]
Di-/Cyclomethicone, Mineral Oil Insoluble [1] [2]

Troubleshooting Guide: Viscosity & Handling

The following workflow outlines a logical approach to diagnosing and resolving viscosity-related issues with Panthenyl ethyl ether.

Start Start: High Viscosity Issue Step1 Verify Ingredient Identity and Purity Start->Step1 Step2 Check and Adjust Temperature Step1->Step2 Issue1 Source pure this compound (CAS 667-83-4) Step1->Issue1 Possible impurity or wrong substance Step3 Evaluate Solvent System Step2->Step3 Issue2 Warm gradually to below 70°C to lower viscosity without degradation Step2->Issue2 Too cold Step4 Check pH of Formulation Step3->Step4 Issue3 Use a compatible solvent: Water, Alcohol, Propylene Glycol, or cosmetic oils (e.g., Castor Oil) Step3->Issue3 Poor solvent choice Success Target Viscosity Achieved Step4->Success Issue4 Adjust pH to neutral/slightly acidic range to prevent hydrolysis Step4->Issue4 pH outside 4-7.5 range

FAQs for Researchers

Q1: The material is too viscous for easy pipetting or pouring. What is the recommended handling method?

  • Mild Warming: Gently warm the material to a maximum of 60-65°C to reduce viscosity. This is below the thermal degradation threshold of 70-75°C and should facilitate easier handling without causing racemization or decomposition [2].
  • Solvent Pre-mixing: For greater accuracy, consider preparing a master batch solution in a compatible solvent like water, ethanol, or propylene glycol. This allows for more precise volumetric addition of the active ingredient to your formulation.

Q2: Are there any chemical compatibilities I should be aware of when formulating? Yes, the stability of this compound is highly dependent on pH and the presence of catalysts.

  • pH: Maintain your formulation pH between 4 and 7.5. The compound undergoes hydrolytic cleavage in strongly acidic or alkaline environments, which will break down the molecule and reduce efficacy [1] [2].
  • Heavy Metals: Avoid contamination with heavy metal ions, which can catalyze oxidation reactions. The use of chelating agents in your formulation may be beneficial for long-term stability [1].

Q3: My formulation is experiencing unexpected thickening. What could be the cause?

  • Incompatible Solvents: Ensure you are not using insoluble solvents like mineral oils or cyclomethicone as the primary carrier, as this can lead to phase separation and texture issues [1] [2].
  • Ingredient Interaction: Review other components in your formulation. Cationic polymers, salts, or other thickeners could be interacting with this compound. Conduct compatibility tests by adding ingredients sequentially and monitoring viscosity changes.

Experimental Protocol: Solvent Compatibility & Viscosity Screening

This protocol will help you systematically identify the optimal solvent system for your specific application needs.

Objective: To identify the most effective solvent or solvent blend for achieving target handling viscosity for this compound.

Materials:

  • This compound (pure)
  • Candidate solvents (e.g., Deionized Water, Ethanol, Isopropanol, Propylene Glycol, Glycerin, Dipropylene Glycol, cosmetic oils)
  • Magnetic stirrer & hot plate
  • Viscometer
  • pH meter
  • Glassware (beakers, vials)

Method:

  • Prepare Solutions: Create 10-20% (w/w) solutions of this compound in each candidate solvent. Use gentle heating (<65°C) and magnetic stirring to ensure complete dissolution [2].
  • Visual Inspection: Note the clarity and any signs of phase separation after 24 hours at room temperature.
  • Viscosity Measurement: Measure the viscosity of each solution at a standardized temperature (e.g., 25°C) using your viscometer.
  • Stability Check: Adjust the pH of selected promising solutions to various points within the 4-8 range. Monitor for viscosity changes or clarity loss over 1-2 weeks at 40°C for accelerated stability data.
  • Data Analysis: Compare the viscosity, clarity, and stability results to select the optimal solvent.

References

Panthenyl ethyl ether enzyme immobilization recovery

Author: Smolecule Technical Support Team. Date: February 2026

Topic Clarification

  • Panthenyl Ethyl Ether: This is a well-known compound in the cosmetic and personal care industry. It is a stable derivative of provitamin B₅ (panthenol), valued for its enhanced skin and hair penetration, and is used as a moisturizing and conditioning agent [1]. It is not reported in scientific literature as a material or reagent for enzyme immobilization.
  • Enzyme Immobilization: This is a mature field in biocatalysis and bioengineering. The search results detail various techniques and support materials, such as magnetic nanoparticles, covalent organic frameworks, and cross-linked enzyme aggregates, but none mention the use of this compound [2] [3] [4].

Given this clear distinction, the technical guides and FAQs for your support center should focus on the established field of enzyme immobilization. The information below is structured to help you build that resource.

Enzyme Immobilization Techniques: A Summary

The following table summarizes the core methods used for enzyme immobilization, which are crucial for troubleshooting.

Method Mechanism Key Advantages Key Challenges / Considerations
Covalent Binding [3] [5] Forms strong covalent bonds between enzyme and support. High stability; prevents enzyme leakage; suitable for continuous processes. Risk of activity loss if active site is involved; requires specific functional groups on support.
Adsorption [3] [5] Relies on weak forces (Van der Waals, ionic, hydrophobic). Simple, cheap, retains high enzyme activity. Enzyme can leach under changes in pH, temperature, or ionic strength.
Entrapment/Encapsulation [3] [5] Enzymes physically confined within a porous polymer or gel matrix. Protects enzyme from harsh environments; high loading capacity. Mass transfer limitations for substrate and product; potential for enzyme leakage.
Cross-Linking (CLEAs) [6] [7] Enzyme molecules are cross-linked to form large aggregates, often without a solid support. High enzyme stability and activity; no expensive carrier needed. Can be difficult to handle; may have diffusion issues; optimization of cross-linker is critical.
Affinity Immobilization [3] Uses highly specific, bio-recognition interactions (e.g., His-tag and metal ions). Controlled, uniform orientation; can preserve high activity. Requires genetically modified enzymes; more expensive reagents.

Troubleshooting Common Immobilization Issues

Here are answers to frequently asked questions that researchers might encounter.

Q1: My immobilized enzyme shows a significant loss of activity after immobilization. What could be the cause?

  • Active Site Blockage: In covalent binding or adsorption, the enzyme may be attached in an orientation that blocks the active site [3].
  • Conformational Changes: The enzyme's native structure might be distorted due to harsh interactions with the support material or the chemistry used during immobilization [3].
  • Mass Transfer Limitations: Especially in entrapment and encapsulation, the substrate may have difficulty diffusing through the support material to reach the enzyme, making the reaction appear slow [3] [5].
  • Troubleshooting Steps:
    • Try Different Orientations: Use affinity tags or site-specific immobilization to control how the enzyme binds [3].
    • Optimize Conditions: Use milder chemicals and reaction conditions (e.g., pH, temperature) during the immobilization process.
    • Check Diffusion: Use a support with larger pores or a less dense matrix to improve substrate access.

Q2: My enzyme is leaching from the support during the reaction. How can I prevent this?

  • Weak Binding: If using adsorption, the weak physical forces may be insufficient for your reaction conditions (e.g., pH, solvent) [5].
  • Insufficient Cross-Linking: The covalent bonds or cross-links may be too few or too weak.
  • Troubleshooting Steps:
    • Switch Methods: Move from adsorption to a more stable method like covalent binding [4].
    • Increase Cross-Linking: Optimize the concentration of cross-linker (e.g., glutaraldehyde). Be cautious, as too much can also reduce activity [6].

Q3: The stability of my immobilized enzyme is poor; it loses activity quickly upon storage or reuse.

  • Uncontrolled Multipoint Attachment: In covalent methods, unstable immobilization can occur if the protocol allows uncontrolled interactions, potentially distorting the enzyme over time [3].
  • Support Degradation: The carrier material itself might not be stable under your storage or operational conditions.
  • Troubleshooting Steps:
    • Enhance Multipoint Attachment: Design the protocol to form multiple covalent bonds between the enzyme and the support, which rigidifies the enzyme structure and enhances stability [3].
    • Choose a Robust Support: Use inorganic materials or highly stable polymers known for long-term durability [6].
    • Use Additives: Store the immobilized enzyme in a buffer with stabilizers like glycerol or BSA.

Experimental Protocol: Covalent Immobilization on Magnetic Nanoparticles

The following workflow details a specific and effective protocol for immobilizing an enzyme onto chitosan-coated magnetic nanoparticles, a common and reusable support [4].

Start Start Activate Support Activate Support Start->Activate Support Prepare Chitosan-coated Magnetic Nanoparticles Wash Activated NPs Wash Activated NPs Activate Support->Wash Activated NPs Incubate with 2-5% Glutaraldehyde Immobilize Enzyme Immobilize Enzyme Wash Activated NPs->Immobilize Enzyme Resuspend in Buffer Wash Immobilized NPs Wash Immobilized NPs Immobilize Enzyme->Wash Immobilized NPs Add Enzyme Solution Incubate 2-12h, 4°C Characterization (Optional) Characterization (Optional) Wash Immobilized NPs->Characterization (Optional) Store/Use Biocatalyst Store/Use Biocatalyst Characterization (Optional)->Store/Use Biocatalyst

Title: Covalent Immobilization on Magnetic Nanoparticles

Materials:

  • Chitosan-coated magnetic nanoparticles (CS-MNPs)
  • Glutaraldehyde solution (2-5% v/v in buffer)
  • Enzyme solution in appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5)
  • Magnetic separation rack
  • Washing buffers (e.g., the same phosphate buffer)

Procedure:

  • Support Activation: Suspend the CS-MNPs in a 2-5% glutaraldehyde solution. Incubate for 1-2 hours at room temperature with gentle shaking. The glutaraldehyde reacts with the amino groups on chitosan, activating the support [4].
  • Washing: Separate the activated CS-MNPs using a magnet and discard the supernatant. Wash thoroughly with buffer to remove any unbound glutaraldehyde.
  • Enzyme Immobilization: Resuspend the activated CS-MNPs in your enzyme solution. Incubate for 2 to 12 hours at 4°C with gentle agitation. The enzyme's free amino groups (e.g., lysine residues) will form covalent Schiff base linkages with the aldehyde groups on the support.
  • Washing and Storage: Separate the immobilized enzyme (now a biocatalyst) magnetically. Wash repeatedly with buffer to remove any unbound enzyme. The biocatalyst can be stored in buffer at 4°C or used directly in reactions [4].

Key Calculations for the Protocol:

  • Immobilization Yield (%): Measures how much enzyme was bound to the support. Yield (%) = [(Total enzyme activity added - Unbound enzyme activity in supernatant) / Total enzyme activity added] × 100
  • Activity Recovery (%): Measures how much of the original enzyme activity is retained after immobilization. Activity Recovery (%) = [Activity of the immobilized enzyme / Total activity of the free enzyme used] × 100
  • Reusability: After each reaction cycle, recover the immobilized enzyme, wash it, and measure the residual activity relative to the first cycle [4].

References

Panthenyl ethyl ether stability pH optimization

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile & Optimization

The table below summarizes the key quantitative data for the pH stability of Panthenyl Ethyl Ether. This information is crucial for formulating products and designing stability-testing protocols [1].

Parameter Optimal / Stable Range Suboptimal / Unstable Range
pH Level 4.0 - 7.5 (Stable) [1] Acidic (pH < ~4) & Alkaline (pH > ~7.5) solutions [1]
Temperature Below 70°-75°C [1] Above 70°-75°C (may cause racemization) [1]
Stability in Aqueous Solutions Reasonably stable to usual sterilization times within pH 4-7.5 [1] Less stable; subject to hydrolytic cleavage outside optimal pH [1]

Troubleshooting Guide

Issue: Unexpected Loss of Product Potency or Changes in Viscosity/Color

  • 1. Check the pH of Your Formulation:

    • Root Cause: The most likely cause is the hydrolysis (breakdown) of this compound due to the formulation being outside the stable pH range for a prolonged period [1].
    • Solution: Use a calibrated pH meter to verify the final pH of your solution or formulation. Reformulate using buffers to ensure the pH remains between 5.0 and 7.0, which is ideal for most cosmetic preparations [1].
  • 2. Review Your Heating and Sterilization Process:

    • Root Cause: Exposure to high heat, especially exceeding 70°-75°C, can cause racemization (a change in the 3D structure of the molecule), affecting its biological activity [1].
    • Solution: Minimize heat exposure. If sterilization is necessary, ensure it is performed within the recommended pH environment and avoid extended processing times at high temperatures [1].
  • 3. Evaluate Ingredient Compatibility:

    • Root Cause: Incompatibility with other components in your formulation could indirectly affect pH or catalyze degradation.
    • Solution: Review the chemical nature of all excipients and active ingredients. Conduct small-scale compatibility studies.

Frequently Asked Questions (FAQs)

Q1: What is the exact chemical mechanism behind the pH-dependent degradation of this compound? A1: While the primary source notes that the compound undergoes "hydrolytic cleavage" in acidic and alkaline conditions [1], detailed mechanistic studies were not found in the search results. It is recommended to consult specialized chemical databases or primary literature for reaction pathways.

Q2: Are there analytical methods (e.g., HPLC) recommended for quantifying this compound and its degradation products in a stability test? A2: The search results do not specify analytical methods for stability testing. For rigorous scientific research, you would need to develop and validate a stability-indicating method, such as Reverse-Phase HPLC with a UV detector. The CAS Number 667-83-4 and EINECS 211-569-1 can be used to search for published methods [1].

Q3: Besides pH and temperature, what other stress conditions should be included in a forced degradation study? A3: A comprehensive forced degradation study should include:

  • Oxidative Stress: Exposing the compound to oxidants like hydrogen peroxide.
  • Photolytic Stress: Subjecting the compound to UV and visible light.
  • Thermal Stress: Testing solid-state stability under high humidity conditions.

Experimental Workflow for Stability Optimization

The diagram below outlines a logical workflow for designing experiments to optimize the stability of this compound in a formulation.

Start Define Stability Study Objective A Formulate within pH 4.0 - 7.5 Range Start->A B Apply Stress Conditions: - Heat (T < 70°C) - Acid/Base Hydrolysis - Oxidation - Light A->B C Analyze Samples: Potency & Degradants B->C D pH stable & potency maintained? C->D E Optimize Formulation: Adjust pH or Excipients D->E No F Stability Profile Established D->F Yes E->A

References

Panthenyl ethyl ether compatibility other ingredients

Author: Smolecule Technical Support Team. Date: February 2026

Panthenyl Ethyl Ether: Technical Profile

This compound (Ethyl Panthenol) is a derivative of vitamin B5 (Panthenol). Its key technical advantage is enhanced stability and penetration compared to Panthenol, making it suitable for formulations requiring a neutral to slightly acidic pH [1].

Core Functions & Properties

Property Description
INCI Functions Antistatic, Hair Conditioning [2] [3]
Key Mechanism Metabolized in the skin to Pantothenic Acid (Vitamin B5), a vital component of Coenzyme A [1]
Recommended Use Concentration 0.5% to 5.0% [1]
Physical Form Clear, colorless to light yellow, viscous liquid [1]
Solubility Soluble in water, alcohol, propylene glycol, glycerin; miscible with various cosmetic oils (e.g., corn, sunflower, castor oil); insoluble in paraffin oil, dimethicone, cyclomethicone, and mineral oil [1]

Compatibility & Formulation Guidelines

Successful formulation requires careful consideration of this compound's stability and solubility profile. The following table summarizes its compatibility with other ingredients:

Factor Compatibility & Guidelines
pH Stability Most stable in neutral to slightly acidic conditions (pH 4 - 7.5). Less stable in strongly acidic or alkaline aqueous solutions due to hydrolytic cleavage [1].
Thermal Stability Avoid excessive heat above 70°C - 75°C, as this may cause racemization. It is reasonably stable to usual sterilization times within its stable pH range [1].

| Compatible Ingredients | Water, Alcohols, Glycols: Readily soluble [1]. Panthenol & Phytantriol: Exhibits a synergistic effect, enhancing overall product performance [1]. Various Plant Oils: Miscible with corn, sunflower, peanut, and castor oils [1]. | | Incompatible Ingredients | Silicones & Mineral Oils: Insoluble in dimethicone, cyclomethicone, and mineral oil [1]. Strong Acids/Bases: Avoid formulations that push the pH outside the stable range for prolonged periods. |

The following workflow integrates these compatibility factors into a practical formulation development process:

Start Start: New Formulation Step1 1. Define Vehicle/Base Start->Step1 Step2 2. Check Solubility Step1->Step2 Step1->Step2 Aqueous/Water Step1->Step2 Alcoholic Step1->Step2 Glycolic Step1->Step2 Oil (e.g., Castor) Step3 3. Set pH Range (4.0-7.5) Step2->Step3 Step4 4. Set Processing Temp (<70°C) Step3->Step4 Step5 5. Incorporate PEE (0.5%-5%) Step4->Step5 Step6 6. Final Product Step5->Step6

Experimental Protocol: Stability & Compatibility Screening

This protocol provides a methodology to empirically verify the compatibility and stability of this compound (PEE) in a new formulation matrix.

1. Objective To evaluate the chemical stability and physical compatibility of PEE when incorporated into a prototype formulation under accelerated storage conditions.

2. Materials

  • This compound (e.g., D-Panthenyl Ethyl Ether from Zhejiang Hangzhou XinFu Pharmaceutical) [4]
  • Prototype formulation base (e.g., solution, emulsion, gel)
  • pH meter
  • Analytical method for PEE assay (e.g., HPLC)
  • Incubators or stability chambers set at different temperatures (e.g., 4°C, 25°C, 40°C)

3. Methodology

  • Sample Preparation: Incorporate PEE into the prototype base at the target concentration (e.g., 2% w/w). Ensure homogeneous mixing. Adjust and record the final pH of the formulation.
  • Stress Testing (Thermal & pH):
    • For Thermal Stability: Divide the sample and store it in stability chambers at 4°C (control), 25°C, and 40°C.
    • For pH Stability: If the formulation's pH is near the stability limit (pH 4 or 7.5), consider preparing samples at the target pH and at a stress pH level for comparison.
  • Analysis Time Points: Analyze all samples at time zero (T0) and after 1, 2, and 4 weeks.
  • Parameters to Assess:
    • Physical Compatibility: Observe for any changes in color, odor, or phase separation.
    • Chemical Stability: Use an HPLC assay to quantify the remaining PEE percentage compared to T0.

4. Data Interpretation A formulation is considered compatible and stable if it retains >90% of the initial PEE concentration and shows no significant physical changes after 4 weeks at 40°C.

Frequently Asked Questions (FAQs)

What is the primary difference between Panthenol and this compound? While both are provitamins of B5, this compound has an ethyl group attached. This modification enhances its penetration into the hair shaft and skin, increases its moisturizing effect, and improves its stability against oxygen and light compared to standard Panthenol [1].

Can this compound be used in formulations for sensitive or acne-prone skin? Yes. This compound is generally considered safe for topical use and is rated as non-comedogenic (0 on a scale of 0 to 5), meaning it is not expected to clog pores. However, as with any new ingredient, a patch test is recommended before widespread use [5].

Is this compound stable in aqueous formulations? It is stable in neutral to slightly acidic aqueous solutions (pH 4-7.5). However, it undergoes hydrolytic cleavage in strongly acidic or alkaline conditions. Its stability is acceptable for standard sterilization processes within its stable pH range [1].

Key Troubleshooting Guide

Issue Possible Cause Suggested Solution
Formulation Cloudiness PEE is insoluble in certain solvents (e.g., silicones, mineral oils). Re-evaluate the vehicle. Switch to a water, alcohol, glycol, or compatible plant oil base [1].
Precipitation Over Time pH of the final formulation is outside the stable range (4-7.5). Check and adjust the final pH to fall within the stable range.
Loss of Efficacy Degradation due to exposure to high temperatures during processing (>75°C). Ensure the processing temperature remains below 70°C during incorporation and mixing [1].
Difficulty in Incorporation High viscosity of the base or incorrect mixing order. Pre-dissolve PEE in a portion of the water or solvent phase before adding it to the main batch.

References

Panthenyl ethyl ether waste minimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles for Waste Minimization

Integrating the following principles into your experimental planning and process development can significantly reduce waste. The table below summarizes the main strategic areas.

Strategy Core Principle Key Benefit
Adoption of Green Solvents Replace traditional, hazardous solvents (e.g., chloroform, dichloromethane) with safer, biodegradable alternatives. [1] Reduces environmental toxicity, improves workplace safety, and simplifies waste disposal.
Advanced Synthetic Techniques Implement continuous flow synthesis and other innovative methods to improve atom economy and reaction control. [1] Enhances reaction efficiency, reduces unused starting materials, and minimizes by-product generation. [1]
Digital & AI-Driven Optimization Use generative AI and machine learning to predict optimal reaction conditions and design greener molecules. [1] Cuts down on experimental trials, saves time and resources, and leads to more sustainable processes. [1]

Detailed Experimental Methodologies

Here are detailed protocols for implementing the strategies mentioned above.

Methodology: Solvent Replacement and Evaluation

This protocol provides a systematic approach to identifying and validating greener solvent alternatives for your Panthenyl Ethyl Ether processes.

  • Step 1: Process Evaluation

    • Compile a complete inventory of all solvents and reagents used in your current synthesis route.
    • Map the specific function of each solvent (e.g., reaction medium, extraction, purification).
  • Step 2: Solvent Selection

    • Consult solvent selection guides (e.g., from the ACS Green Chemistry Institute) to identify safer alternatives with lower toxicity and better environmental profiles. [1]
    • Utilize generative AI tools to analyze vast chemical databases to suggest novel, green solvents that are biodegradable and renewable. [1]
  • Step 3: Laboratory-Scale Validation

    • Perform small-scale parallel experiments to compare the performance of the new solvent candidate against the traditional one.
    • Key performance indicators (KPIs) to measure include:
      • Reaction Yield: Ensure it is comparable or improved.
      • Purity: Check the final product purity via HPLC or GC analysis.
      • Ease of Work-up: Assess if the new solvent simplifies separation or purification steps.
  • Step 4: Implementation and Lifecycle Assessment

    • Scale up the successful solvent alternative.
    • Conduct a lifecycle assessment to quantify the overall environmental benefit, considering factors like waste generation, energy consumption, and environmental impact. [2]

The following workflow outlines the key stages of this methodology:

G Start Start: Process Evaluation Step1 Solvent Inventory & Function Mapping Start->Step1 Step2 Identify Green Alternatives Step1->Step2 Step3 Lab-Scale Validation Step2->Step3 Step3->Step2 Validation Failed Step4 Scale-Up & Lifecycle Assessment Step3->Step4 Validation Successful End Sustainable Process Step4->End

Methodology: Implementing Enantioselective Synthesis

This methodology addresses waste at the molecular level, which is crucial for chiral molecules like this compound.

  • Principle: Many drug molecules are chiral, meaning they can exist as two non-superimposable mirror images (enantiomers). Often, only one enantiomer has the desired therapeutic effect, while the other may be inactive or cause side effects. Traditional synthesis often produces a 50/50 mixture, leading to 50% waste. [3]

  • Advanced Protocol: Stereoretentive Enantioconvergent Reactions

    • A groundbreaking study published in Nature Chemistry (2024) describes a method to use both enantiomers from a starting mixture to produce a single-handed target molecule. [3]
    • Mechanism: The technique involves bonding mixtures of left-handed and right-handed starting molecules together in a way that selectively converts them into a single enantiomer of the product.
    • Key Advantage: This approach can achieve yields of up to 100%, overturning the previous theoretical limit of 50% for such transformations. This dramatically reduces the waste of starting materials. [3]
    • Application: This is a fundamental research tool that can be explored to optimize the synthetic pathway for this compound or its key intermediates, ensuring maximum atom economy.

Frequently Asked Questions (FAQs) & Troubleshooting

  • Q1: Our primary goal is cost reduction. How do waste minimization strategies contribute to this?

    • A: Waste minimization directly lowers costs associated with raw materials, hazardous waste disposal, and solvent recycling. Furthermore, companies that master sustainable practices have reported up to 15% lower production costs and enhanced brand value. [2]
  • Q2: We are experiencing low yields in a critical reaction step. How can we optimize it without completely redesigning the process?

    • A: Before a major redesign, consider using AI-driven reaction optimization. Machine learning algorithms can model countless combinations of parameters (e.g., temperature, catalyst loading, solvent ratio) to predict the conditions for maximum yield and minimal waste, drastically reducing the number of lab trials needed. [1]
  • Q3: We want to improve the environmental profile of our final product containing this compound. What should we consider?

    • A: Look beyond synthesis. You can use AI-assisted molecular design to propose modifications to the final formulation that enhance biodegradability and reduce toxicity while maintaining therapeutic activity. [1] Furthermore, assess your entire supply chain, partnering with suppliers who adhere to strict Environmental, Social, and Governance (ESG) criteria. [2]

Quantitative Data for Process Comparison

When evaluating a new, greener process, it is crucial to measure its performance against the baseline. The table below outlines key metrics for comparison.

Performance Metric Baseline Process (Legacy) New Sustainable Process Measurement Method
Reaction Yield e.g., 70% Target: >85% HPLC/GC Analysis
E-factor (kg waste / kg product) [To be measured in your lab] Target: Significant reduction Mass Balance
Solvent Intensity (L solvent / kg product) [To be measured in your lab] Target: >40% reduction [2] Mass Balance
Energy Consumption [To be measured in your lab] Target: Reduction via optimized conditions Utility Meters

I hope this technical support center provides a strong foundation for your waste minimization efforts.

Note on Information Availability: The search results did not contain specific, pre-existing troubleshooting guides for this compound. Therefore, this resource is built upon established principles of green chemistry and recent breakthroughs in sustainable synthesis that are broadly applicable to fine chemical and pharmaceutical production, including processes for this compound.

References

Panthenyl ethyl ether vs minoxidil hair growth

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

Feature Panthenyl Ethyl Ether Minoxidil
Classification Vitamin derivative (Pro-Vitamin B5) Pharmaceutical (Piperidino-pyrimidine derivative)
Primary Mechanism Activates PlGF/VEGFR-1 signaling pathway [1] Vasodilation; potassium channel opener; prolongs anagen phase [2]
Key Metabolite Not specified Minoxidil sulfate (active form) [2]
Cellular Effects Stimulates proliferation of hair matrix cells; upregulates Placental Growth Factor (PlGF) [1] Increases VEGF mRNA expression; stimulates prostaglandin E2 production; induces β-catenin activity; enhances follicular proliferation [2]
Effect on Hair Cycle Promotes hair shaft elongation [1] Shortens telogen, prolongs anagen phase [2]
Critical Enzyme Not applicable Sulfotransferase (converts minoxidil to active minoxidil sulfate); inhibited by aspirin [2]

Efficacy and Experimental Data

The efficacy of these compounds has been demonstrated through different experimental models, as summarized below.

Compound Experimental Model Key Efficacy Findings Reference

| This compound (in combination as "PPT") | Mouse vibrissa hair follicle organ culture | Significant promotion of hair shaft elongation 1.9-fold increase in hair matrix cell proliferation (Ki67-positive) 1.6-fold upregulation of PlGF in dermal papillae [1] | [1] | | Minoxidil | Human Clinical Trials (Androgenetic Alopecia) | 5% solution: Mean difference of 18.6 hairs/cm² vs. placebo (3.9 hairs/cm²) 2% solution: Mean difference of 12.7 hairs/cm² vs. placebo [2] | [2] | | Minoxidil | Animal & *In Vitro Studies | Increased DNA synthesis and cell proliferation Shortened telogen phase in rats Prolonged anagen via β-catenin activity [2] | [2] |

*The study on this compound evaluated it in a combination called "PPT," which also included tocopherol acetate and pyridoxine. The reported effects are synergistic and not solely attributable to this compound [1].

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.

1. Hair Shaft Elongation Assay (this compound Study) [1]

  • Model: Mouse vibrissa hair follicle organ culture model.
  • Intervention: Hair follicles were treated with the PPT combination (this compound, Tocopherol acetate, and Pyridoxine).
  • Analysis:
    • Hair Length: Measured periodically to quantify shaft elongation.
    • Proliferation: Assessed via Ki67 immunoreactivity to label proliferating hair matrix cells.
    • Gene/Protein Expression: PlGF and VEGFR-1 phosphorylation levels were analyzed using appropriate molecular techniques (e.g., microarray, Western blot).
    • Pathway Inhibition: The role of the PlGF pathway was confirmed by adding PlGF neutralizing antibodies or a VEGFR-1 inhibitor to the culture.

2. Clinical Efficacy Trial (Minoxidil Study) [2]

  • Design: Randomized, double-blind, placebo-controlled trial.
  • Subjects: Men with androgenetic alopecia.
  • Intervention: Topical application of 5% minoxidil solution twice daily versus a placebo solution.
  • Duration: 48 weeks.
  • Primary Endpoint: Change in hair density (hairs/cm²) from baseline to the end of the study, measured through standardized counting methods.

Signaling Pathways

The distinct mechanisms of action can be visualized through their primary signaling pathways.

This compound (PPT) Activates the PlGF/VEGFR-1 Pathway

G PPT PPT Combination (this compound, etc.) DPC Dermal Papilla Cell (DP) PPT->DPC Stimulates PlGF PlGF Secretion DPC->PlGF Upregulates VEGFR1 VEGFR-1 Activation PlGF->VEGFR1 Binds to Prolif Hair Matrix Cell Proliferation VEGFR1->Prolif Induces Elongation Hair Shaft Elongation Prolif->Elongation Leads to

Minoxidil's Multi-Faceted Mechanism of Action

G Minox Topical Minoxidil MinoxS Minoxidil Sulfate (Active Metabolite) Minox->MinoxS Sulfotransferase K_Channel K+ Channel Opening MinoxS->K_Channel Activates VEGF ↑ VEGF Expression MinoxS->VEGF PG_E2 ↑ Prostaglandin E2 MinoxS->PG_E2 BetaCatenin ↑ β-Catenin Activity MinoxS->BetaCatenin Vasodilation Vasodilation (Increased Blood Flow) K_Channel->Vasodilation Anagen Prolonged Anagen Phase Vasodilation->Anagen VEGF->Anagen PG_E2->Anagen BetaCatenin->Anagen Growth Hair Growth & Thickening Anagen->Growth

Key Takeaways for Drug Development

  • Stage of Development: this compound represents an early-stage, mechanistic opportunity, ideal for cosmetic formulations or as a precursor for new drug discovery. Minoxidil is a proven pharmaceutical benchmark with decades of clinical validation.
  • Combination Potential: The synergistic effect of the "PPT" combination suggests that this compound may be most effective when used with other active compounds [1]. Minoxidil's efficacy is also well-established, though it can be compromised by concomitant use of sulfotransferase inhibitors like aspirin [2].
  • Mechanistic Clarity vs. Complexity: this compound offers a relatively novel and specific target in the PlGF/VEGFR-1 pathway [1]. In contrast, minoxidil's effect is the result of a complex, multi-factorial mechanism that is still not fully understood [2] [3].

References

Penetration Profile: Panthenyl Ethyl Ether vs. Panthenol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Key Finding on Penetration & Enhancement Experimental Context & Methodology
Panthenyl Ethyl Ether Enhanced penetration into hair and skin attributed to the presence of an ethyl group [1]. Analysis of physicochemical properties; no specific penetration study details provided [1].

| Panthenol | Ultrasound application significantly increased penetration through pig skin in vitro [2]. | Methodology: Diffusion cell technique with pig skin membrane, hydrophilic gel with 10% d-panthenol, spectrophotometric analysis [2]. Result: Statistically significant increase (p<0.05) in penetration at 2, 60, and 240 minutes with ultrasound [2]. | | Panthenol | A film-forming nail treatment delivered significantly more panthenol into the interior nail and supporting bed than an aqueous solution [3]. | Methodology: In vitro human nail study, daily application for 7 days, analysis of dorsal surface, interior, and supporting bed [3]. Result: The film acts as a reservoir and increases nail hydration, enhancing panthenol's diffusion [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key methodologies cited.

Protocol for In Vitro Skin Penetration with Ultrasound [2]

This study evaluated the influence of ultrasound on the cutaneous penetration of d-panthenol.

  • Membrane: Pig skin.
  • Formulation: A hydrophilic gel containing 10% d-panthenol.
  • Receptor Solution: Distilled water.
  • Apparatus: Diffusion cells.
  • Experimental Groups:
    • Gel + d-panthenol (10%)
    • Gel + d-panthenol (10%) + Ultrasound
  • Sampling & Analysis: The receptor solution was collected at predetermined times (2, 60, and 240 minutes). The amount of d-panthenol that penetrated was quantified using a spectrophotometer at a wavelength of 406 nm.
  • Data Analysis: A statistically significant increase (P < 0.05) in penetration was confirmed for the ultrasound group at all measured time points.
Protocol for In Vitro Nail Penetration [3]

This study examined the absorption of panthenol into and through the human nail.

  • Membrane: Human fingernail specimens.
  • Formulations:
    • A commercial, non-lacquer, film-forming liquid nail treatment with 2% panthenol.
    • An aqueous solution with 2% panthenol (control).
  • Dosing Regimen: Nail specimens were dosed daily for 7 days.
  • Sampling & Analysis: Sampling was performed every 24 hours. Panthenol concentrations were determined in three distinct locations:
    • The dorsal (top) surface of the nail.
    • The interior of the nail, accessed by drilling and removal of material.
    • The supporting bed under the nail.
  • Data Analysis: The study reported a significant linear increase in panthenol levels in all three nail compartments over the 7-day dosing period. The film-forming treatment delivered significantly more panthenol to the interior nail and supporting bed than the control solution.

Penetration Mechanisms & Property Comparison

The following diagram synthesizes the mechanisms and properties that influence the penetration of these two compounds, based on the available data.

cluster_1 Panthenol (Provitamin B5) cluster_2 This compound P1 Hydrophilic Nature P2 Key Penetration Enhancers P3 Primary Mechanisms P2->P3 Utilizes Outcome Improved Skin & Hair Penetration P3->Outcome Leads to P2_a Ultrasound Energy P3_a Increased diffusion via energy input P2_a->P3_a P2_b Occlusive Film P3_b Reservoir effect & Enhanced hydration P2_b->P3_b E1 Ethyl Group Modification E2 Inherent Property E1->E2 E3 Proposed Mechanism E2->E3 E3_a Enhanced lipid solubility and permeability E3_a->Outcome Leads to Start Start Start->P1 Start->E1

Summary of Key Differences

  • This compound's Advantage is attributed to its molecular structure. The addition of an ethyl group makes the molecule more lipophilic (oil-loving), which generally enhances permeability through the lipid-rich layers of the skin and hair [1].
  • Panthenol's Penetration is highly dependent on the formulation and delivery system. As shown, its absorption can be significantly boosted by external energy sources like ultrasound or by vehicle systems that create a reservoir and increase local hydration [2] [3].

References

Panthenyl ethyl ether hair strength comparative testing

Author: Smolecule Technical Support Team. Date: February 2026

Panthenyl Ethyl Ether: Mechanism and Evidence

This compound is a derivative of panthenol (provitamin B5). Its key advantage in hair care is enhanced ability to penetrate the hair shaft, providing long-lasting moisturization and improving hair strength by increasing its resistance to breakage [1]. The table below summarizes its core functions and properties:

Property/Function Description & Mechanism
Primary Function Hair conditioning agent and antistatic agent [2].
Key Mechanism Penetrates the hair shaft, depositing on and within it, leading to improved water retention capacity [1].
Effect on Hair Strength Increases hair strength and resistance to breakage by maintaining moisture, which helps the hair withstand mechanical stress from brushing and styling [1].
Stability & Solubility Relatively stable to oxygen and light; easily soluble in water, alcohol, propylene glycol, and some cosmetic oils [1].
Signaling Pathway in Hair Follicle Activation

A 2022 study published in the Journal of Dermatological Science provides a molecular basis for how this compound and other vitamins can promote hair growth. The research found that a combination of This compound, Tocopherol acetate, and Pyridoxine (PPT) synergistically promotes hair shaft elongation [3].

The diagram below illustrates the signaling pathway activated by PPT, as identified in the study:

G PPT PPT Combination (this compound, Tocopherol Acetate, Pyridoxine) DP Dermal Papilla (DP) Cells PPT->DP Stimulates PlGF Upregulated PlGF Secretion DP->PlGF VEGFR1 VEGFR-1 Activation (Phosphorylation) PlGF->VEGFR1 Binds to Signaling Downstream Signaling Activation VEGFR1->Signaling HM Hair Matrix Cell Proliferation Signaling->HM Growth Hair Shaft Elongation HM->Growth Inhibitor VEGFR-1 Inhibitor/Neutralizing Antibody Inhibitor->VEGFR1 Inhibits

Supporting Experimental Data and Protocols

The evidence for this compound's efficacy comes from well-established biological and mechanical testing models.

1. Ex Vivo Hair Follicle Organ Culture Model This study provides direct experimental evidence for the biological activity of this compound in a controlled system [3].

  • Objective: To evaluate the effects of vitamins and their derivatives on hair follicle growth and elongation.
  • Methodology:
    • Model: Mouse vibrissa (whisker) hair follicles were cultured in a controlled laboratory environment.
    • Treatment: Follicles were supplemented with the PPT combination (this compound, Tocopherol acetate, and Pyridoxine).
    • Measurement: Hair shaft elongation was measured over time. Cell proliferation was assessed by staining for Ki67 (a cellular marker for proliferation). Gene and protein expression analysis was conducted.
  • Key Findings:
    • The PPT combination significantly promoted hair shaft elongation compared to the control.
    • PPT treatment enhanced hair matrix cell proliferation by 1.9-fold (demonstrated by Ki67-positive immunoreactivity).
    • The promotive effect was diminished when a PlGF neutralizing antibody or a VEGFR-1 inhibitor was added, confirming the pathway's role.

2. Hair Strength and Mechanical Testing While not a specific study on this compound, the methodology below is the industry standard for quantitatively assessing hair strength and is relevant for designing comparative tests [4].

  • Objective: To measure the tensile strength and physical properties of individual hair fibers.
  • Methodology:
    • Instrument: Automated single fiber tensile testing equipment.
    • Sample Prep: Individual hair fibers are mounted between two ferrules. A laser micrometer measures the fiber's diameter.
    • Testing: Each fiber is stretched at a constant rate (e.g., 40 mm/min) until it breaks.
    • Data Output: A stress-strain curve is generated, from which key parameters are extracted:
      • Break Stress: Force required to break the fiber, divided by its cross-sectional area (a key indicator of strength).
      • Young's Modulus: The slope of the initial, linear part of the curve; indicates the stiffness of the fiber in its elastic state.
      • Break Extension: How far the fiber can be stretched before it breaks.
  • Significance: This method provides fundamental, quantitative data on hair fiber integrity and can clearly show the effects of damage or treatment.

How to Approach Comparative Testing

The available public data is strong on mechanism but lacks head-to-head comparisons against other alternatives. To build a comprehensive guide for a scientific audience, I suggest you consider the following:

  • Focus on the Mechanism: The ex vivo and pathway data from a peer-reviewed journal is a high-value asset. You can present this as a key differentiator for this compound, highlighting its proven biological activity beyond surface-level conditioning.
  • Define the "Alternatives": For a meaningful comparison, you must first define the benchmark. Will you compare this compound against other forms of Vitamin B5 (like pure Panthenol), other conditioning agents (like silicones or proteins), or other claimed "hair-strengthening" active ingredients?
  • Propose a Testing Protocol: You can design a comparative testing framework based on the methodologies above, suggesting a study that includes:
    • Tensile Strength Testing [4] on treated hair tresses to generate quantitative strength data.
    • Consumer Perception Studies with clinical grading for parameters like shine, softness, and reduced breakage [5].
    • Further ex vivo or in vitro studies to compare the efficacy of different actives on the PlGF/VEGFR-1 pathway.

References

Panthenyl ethyl ether moisturizing properties validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data & Mechanisms of Action

The following table consolidates the key experimental findings and proposed mechanisms for Panthenyl Ethyl Ether's activity:

Aspect Findings and Proposed Mechanisms
Hair Moisturizing Performance Increases hair's water retention capacity, particularly crucial within first 2 hours post-washing to protect against mechanical damage from styling [1].
Ex Vivo Hair Shaft Elongation In mouse vibrissa hair follicle organ culture, a PPT combination (this compound, Tocopherol Acetate, Pyridoxine) significantly promoted hair shaft elongation. Ki67 immunoreactivity showed a 1.9-fold increase in hair matrix cell proliferation versus control [2].
Proposed Molecular Mechanism (Hair) PPT treatment upregulated Placental Growth Factor (Plgf) by 1.6-fold in mouse dermal papillae. Promotion of hair growth was diminished by PlGF-neutralizing antibodies and a VEGFR-1 inhibitor, indicating the effect is mediated by PlGF/VEGFR-1 signalling activation [2].
Physicochemical Basis for Efficacy As an ethyl ether derivative of Panthenol, the addition of an ethyl group enhances penetration into the hair shaft and skin, leading to a more pronounced and long-lasting moisturizing effect [1] [3].

Experimental Protocol for Hair Growth Study

The most rigorous experimental data available comes from a 2022 study published in the Journal of Dermatological Science, which investigated the effects of a combination including this compound on hair follicles [2]. The methodology can serve as a reference for validation approaches.

  • 1. Experimental Model: A mouse vibrissa hair follicle organ culture model was utilized. Hair follicles were carefully dissected and maintained in a specialized culture system.
  • 2. Treatment Groups: The study used a combination actives group (PPT, containing This compound, Tocopherol acetate, and Pyridoxine). This was compared to a control group and potentially groups with individual vitamins.
  • 3. Outcome Measurement - Primary:
    • Hair Shaft Elongation: The length of the hair shafts was measured periodically over the culture period to assess growth promotion directly.
  • 4. Outcome Measurement - Secondary:
    • Cell Proliferation: Histological investigation and Ki67 immunoreactivity (a marker for proliferating cells) were performed on the hair follicles.
    • Gene and Protein Expression: Analysis was conducted to check for changes in the expression of key genes and proteins, such as Placental Growth Factor (PlGF).
    • Pathway Inhibition: PlGF neutralizing antibodies and a VEGFR-1 inhibitor were added to the culture to confirm the involvement of the specific pathway.
  • 5. Human Cell Validation: A human hair follicle cell culture was used to assess the clinical relevance of the findings, where PlGF secretion was measured.

The workflow of this experiment is summarized in the diagram below:

Start Start: Mouse Vibrissa Hair Follicle Organ Culture A1 Treat with PPT Combination (this compound, Tocopherol Acetate, Pyridoxine) Start->A1 A2 Primary Measurement: Hair Shaft Elongation A1->A2 A3 Secondary Measurements: - Ki67 Staining (Proliferation) - Gene/Protein Expression A2->A3 A4 Mechanism Validation: Add PlGF Antibodies or VEGFR-1 Inhibitor A3->A4 B1 Human Hair Follicle Cell Culture A3->B1 Clinical Relevance Check End Conclusion: Confirmed Effect via PlGF/VEGFR-1 Pathway A4->End B2 Measure PlGF Secretion B1->B2 B2->End

Insights for Comparison Guides

For your objective comparison guide aimed at researchers, the following points are worth highlighting:

  • Synergistic Action: The most compelling experimental data shows that this compound's effect is synergistic when combined with other vitamins (Tocopherol Acetate and Pyridoxine) [2]. Its performance in isolation for hair moisturizing and growth may differ.
  • Mechanism vs. Moisturizing: While the direct moisturizing effect is attributed to enhanced penetration and water retention [1], the identified PlGF/VEGFR-1 pathway provides a more profound mechanism for its role in promoting overall hair health, which is indirectly linked to a healthy, hydrated scalp and follicle environment.
  • Comparative Data Gap: The search results confirm a known challenge: while the ingredient is widely used and its benefits are documented, independent, head-to-head comparative experimental data with other alternatives is not readily available in the public domain. Your guide should note this limitation.

References

Panthenyl ethyl ether safety profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

Basic Ingredient Profile

The table below summarizes the available data on Panthenyl Ethyl Ether. Note that specific experimental safety data and quantitative comparisons with alternatives are not available in the search results [1] [2].

Attribute Details
CAS Number 667-83-4 [1] [2]
Chemical Formula C11H23NO4 (from one source) [1]
Synonym D-Panthenyl Ethyl Ether [1]
Molecular Weight 233.3 [1]
Reported Functions Antistatic, Hair Conditioning [1] [2]
Safety Profile "No data available" [2]
Experimental Data Not available in search results
Alternative Ingredients "No data available" [2]

Proposed Workflow for Safety Assessment

While I cannot provide a specific pathway for this compound, the Graphviz diagram below outlines a generalized workflow for a cosmetic ingredient safety assessment. This can serve as a template for your own research.

Start Start: Ingredient Identification DataCollection Data Collection Phase Start->DataCollection ChemChar Chemical Characterization DataCollection->ChemChar LitReview Literature Review DataCollection->LitReview InSilico In Silico Profiling DataCollection->InSilico Testing Toxicological Testing ChemChar->Testing Informs Tests LitReview->Testing Identifies Gaps InSilico->Testing Predicts Hazards RiskAssess Risk Assessment Testing->RiskAssess Decision Safety Decision RiskAssess->Decision

References

Panthenyl ethyl醚 irritation potential testing

Author: Smolecule Technical Support Team. Date: February 2026

认识Panthenyl Ethyl Ether

This compound是一种常用于化妆品行业的合成成分,它是维生素B5(Panthenol)的一种衍生物 [1]。以下是它的一些关键信息汇总:

项目 信息
化学名称 (2R)-N-(3-乙氧基丙基)-2,4-二羟基-3,3-二甲基丁酰胺 [2]
CAS号 667-83-4 [2]
分子式 C₁₁H₂₃NO₄ [2]
外观 无色至淡黄色粘稠透明液体 [2]
主要功能 抗静电、头发调理剂 [1]
comedogenic评级 0(不致粉刺) [1]

根据现有资料,this compound在化妆品中局部使用通常被认为是安全的,且不太可能堵塞毛孔 [1]。不过,任何成分都存在引起个体过敏或刺激的可能,因此进行斑贴测试总是推荐的 [1]

刺激潜力测试实验设计参考

由于缺少公开的直接对比数据,如果您计划自行评估该成分的刺激性,可以参考以下基于人体斑贴试验和体外重组人体皮肤模型测试的通用方案。

实验方案一:人体重复损伤斑贴试验

这是一种标准的体内测试方法,用于评估成分在人体皮肤上的潜在刺激性。

阶段 描述
1. 受试者筛选 招募符合伦理要求的健康志愿者,并排除有敏感史或相关疾病者。
2. 样品制备 将this compound以不同浓度(如0.5%, 2%, 5%)加入凡士林或白矿脂中。设置空白基质作为对照。
3. 斑贴应用 使用斑贴试器,将样品连续贴敷于受试者背部皮肤,持续24小时。
4. 反应评估 在移除斑贴后的24小时和48小时,由专业皮肤科医生根据指定的红斑和水肿评分标准对测试部位进行评分。
5. 数据分析 计算不同浓度组的平均刺激分值,并与对照組和已知刺激性物质(如十二烷基硫酸钠)的數據进行对比。

以下流程图展示了人体重复损伤斑贴试验的完整工作流程:

cluster_phase1 阶段一:准备 cluster_phase2 阶段二:测试 cluster_phase3 阶段三:分析 P1_Start 伦理批准与 受试者招募 P1_Screen 受试者筛选 (健康状况确认) P1_Start->P1_Screen P1_Prep 样品制备 (不同浓度梯度) P1_Screen->P1_Prep P2_Patch 斑贴应用 (背部,24小时) P1_Prep->P2_Patch P2_Remove 移除斑贴 P2_Patch->P2_Remove P2_Eval1 皮肤反应评估 (移除后24小时) P2_Remove->P2_Eval1 P2_Eval2 皮肤反应评估 (移除后48小时) P2_Eval1->P2_Eval2 P3_Score 刺激性评分 (根据红斑/水肿标准) P2_Eval2->P3_Score P3_Compare 数据统计与 对照组比较 P3_Score->P3_Compare P3_Report 撰写报告与 结论 P3_Compare->P3_Report

实验方案二:体外皮肤刺激性测试(重组人表皮模型)

这是一种利用体外3D皮肤模型替代动物实验的现代化方法。

阶段 描述
1. 模型准备 获取经过验证的重组人表皮模型(如EpiDerm, EpiSkin),并在标准条件下培养。
2. 受试物处理 将不同浓度的this compound(100 μL)直接施加在模型表面。设置阴性对照(生理盐水)和阳性对照(5% SDS溶液)。
3. 孵育与处理 在37°C、5% CO₂条件下孵育一定时间(如1小时)。随后移除受试物并清洗。
4. 细胞活性测定 孵育结束后,使用MTT assay测定组织模型的细胞活力。细胞活力低于50%通常被认为具有刺激性。
5. 结果判定 根据细胞活力百分比,评估this compound的刺激性强度。

以下流程图展示了体外皮肤刺激性测试的完整工作流程:

Start 开始测试 Step1 重组人表皮模型 准备与活化 Start->Step1 Step2 样品与对照品处理 (设置浓度梯度与阳性/阴性对照) Step1->Step2 Step3 受试物孵育 (如37°C, 5% CO₂, 1小时) Step2->Step3 Step4 MTT测定 (检测细胞活性) Step3->Step4 Step5 数据分析 (计算细胞活力百分比) Step4->Step5 Decision 刺激性判定 Step5->Decision Result1 结论:无刺激性 (细胞活力≥50%) Decision->Result1 Result2 结论:有刺激性 (细胞活力<50%) Decision->Result2

总结

总而言之,尽管this compound在常规使用中被认为是低刺激性的,但针对其严格的、与同类成分对比的实验数据目前仍然匮乏。

如果您的研究需要确切的数据,建议直接咨询专业的化学原料供应商或第三方检测机构,他们可能持有更详细的毒理学测试报告 [3] [2]

References

×

UNII

F4WMF8NX3B

Other CAS

667-83-4

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Dates

Last modified: 04-14-2024

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